

Spectroscopic Profile of 2-Propenal, 2-chloro-3hydroxy-: A Technical Guide

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Compound of Interest

Compound Name: 2-Propenal, 2-chloro-3-hydroxy
Cat. No.: B3061104

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This technical guide provides a comprehensive overview of the spectroscopic data for the compound **2-propenal**, **2-chloro-3-hydroxy-**. Due to the limited availability of experimental data for this specific molecule in scientific literature, this document combines predicted spectroscopic values with experimental data from structurally similar compounds to offer a robust analytical profile. Detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) are also presented to guide researchers in their analytical workflows.

Chemical Structure and Properties

IUPAC Name: 2-chloro-3-hydroxyprop-2-enal

Molecular Formula: C₃H₃ClO₂[1]

Molecular Weight: 106.51 g/mol [1][2]

CAS Number: 50704-42-2[1]

Spectroscopic Data

The following sections detail the NMR, IR, and MS data for **2-propenal**, **2-chloro-3-hydroxy-**.

Nuclear Magnetic Resonance (NMR) Spectroscopy



NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Predicted ¹H and ¹³C NMR Data for **2-Propenal, 2-chloro-3-hydroxy-**

The following table summarizes the predicted chemical shifts (δ) in parts per million (ppm). These values are estimations and may vary depending on the solvent and experimental conditions.[2]

Atom	Predicted ¹ H Chemical Shift (ppm)	Predicted ¹³ C Chemical Shift (ppm)
Aldehydic H	~9.5	-
Vinylic H	~6.5 - 7.0	~130 - 140
Hydroxyl H	Variable	-
Carbon Atoms		
C=O	-	~190
C-Cl	-	~125 - 135
С-ОН	-	~60 - 70

Experimental NMR Data for a Structural Analog: 2-Chloroacrolein

As an intermediate product in some reactions, 2-chloroacrolein provides the closest experimental values for the aldehyde and vinylic protons in a similar electronic environment.[3]

Proton Type	Experimental ¹ H Chemical Shift (ppm)	
Aldehyde Proton	9.31	
Vinylic Protons	6.72 and 6.57	

Infrared (IR) Spectroscopy



IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

Expected IR Absorption Bands for 2-Propenal, 2-chloro-3-hydroxy-

The IR spectrum of this compound is expected to show the following characteristic absorption bands.[2]

Functional Group	Expected Absorption Range (cm ⁻¹)	Vibration Type
Hydroxyl (O-H)	3200 - 3600 (broad)	Stretching
Aldehyde (C=O)	1680 - 1700	Stretching
Carbon-Carbon Double Bond (C=C)	1600 - 1650	Stretching
Carbon-Chlorine (C-Cl)	600 - 800	Stretching
Aldehyde C-H	2830 - 2695 (often two bands)	Stretching[4][5]

For α,β -unsaturated aldehydes, the C=O stretching vibration is typically shifted to lower wavenumbers (1710-1685 cm⁻¹).[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. While no experimental mass spectrum for **2-propenal**, **2-chloro-3-hydroxy-** is readily available, analysis of its structural analog, 2-chloroacrolein, can provide insights.

Predicted Mass Spectrometry Data for a Structural Analog: 2-Chloroacrolein

Predicted collision cross-section (CCS) values for various adducts of 2-chloroacrolein have been calculated, which can aid in its identification in complex mixtures.[6]



Adduct	m/z	Predicted CCS (Ų)
[M+H]+	90.994516	110.1
[M+Na] ⁺	112.97646	119.7
[M-H] ⁻	88.979964	111.0
[M+NH ₄] ⁺	108.02106	134.7
[M+K]+	128.95040	117.9

Experimental Protocols

The following are generalized protocols for acquiring spectroscopic data for small organic molecules like **2-propenal**, **2-chloro-3-hydroxy-**.

NMR Spectroscopy Protocol

- Sample Preparation:
 - Dissolve 5-25 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) for ¹H NMR. For ¹³C NMR, a higher concentration of 50-100 mg is recommended.[2]
 - Ensure the sample is completely dissolved. Gentle heating or vortexing may be applied.[2]
 - Filter the solution through a glass wool plug in a Pasteur pipette into a clean NMR tube to remove any solid particles.
 - Add an internal standard, such as tetramethylsilane (TMS), for chemical shift calibration.
 [2]
- Data Acquisition:
 - Insert the NMR tube into the spectrometer.
 - Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.



- Acquire a standard one-dimensional ¹H NMR spectrum.
- Acquire a broadband proton-decoupled ¹³C NMR spectrum.
- If further structural elucidation is needed, two-dimensional NMR experiments such as COSY, HSQC, and HMBC can be performed.

IR Spectroscopy Protocol

- Sample Preparation (KBr Pellet Method for Solids):
 - Thoroughly grind a small amount of the solid sample with anhydrous potassium bromide (KBr).
 - Press the mixture into a thin, transparent pellet using a hydraulic press.
- Sample Preparation (Thin Film Method for Liquids):
 - Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
 - Gently press the plates together to form a thin film.
- Data Acquisition:
 - Place the prepared sample in the IR spectrometer.
 - Record the spectrum, typically in the range of 4000-400 cm⁻¹.
 - Perform a background scan with no sample in the beam path and subtract it from the sample spectrum.

Mass Spectrometry Protocol (GC-MS with Derivatization)

For small, polar aldehydes, derivatization is often employed to improve volatility and chromatographic separation for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.[1]

Derivatization:



- React the aldehyde sample with a derivatizing agent such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA).[1] This enhances the volatility of the analyte.
- Other derivatizing agents for aldehydes include 2,4-dinitrophenylhydrazine (DNPH) and dansylhydrazine.[8]

GC-MS Analysis:

- Inject the derivatized sample into the GC-MS system.
- The sample is vaporized and separated on a capillary column.
- The separated components enter the mass spectrometer, where they are ionized (commonly by electron ionization - EI).
- The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Data Analysis:

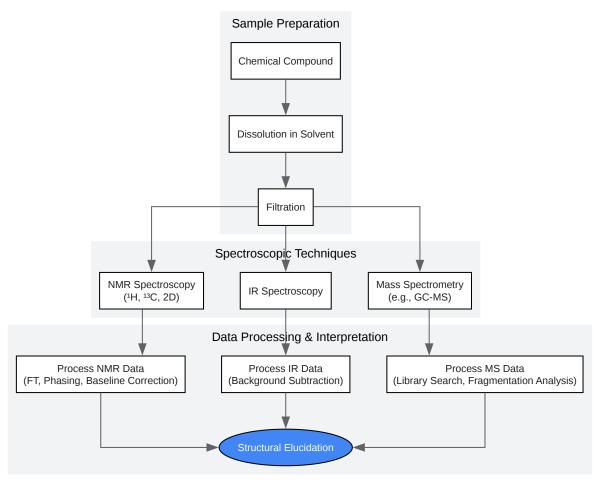
• The resulting mass spectrum will show the molecular ion of the derivatized analyte and its characteristic fragmentation pattern, which can be used for structural confirmation.

Workflow and Pathway Visualizations

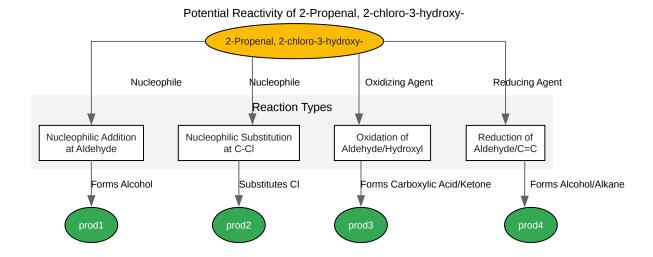
The following diagrams illustrate the general workflow for spectroscopic analysis and a potential reactivity pathway for **2-propenal**, **2-chloro-3-hydroxy-**.



General Workflow for Spectroscopic Analysis







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